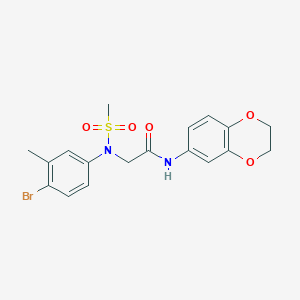![molecular formula C20H23ClO3 B5092310 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to enhance lipid metabolism and increase endurance in animal models. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to improve endurance and reduce body fat.
Mechanism of Action
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 works by binding to and activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in improved endurance and reduced body fat. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its ability to enhance endurance.
Biochemical and Physiological Effects:
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to have a number of biochemical and physiological effects in animal models. In a study published in the Journal of Medicinal Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content and function. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase fatty acid oxidation and reduce glucose utilization in skeletal muscle cells, resulting in improved endurance and reduced body fat.
Advantages and Limitations for Lab Experiments
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has several advantages for use in lab experiments, including its ability to improve endurance and reduce body fat in animal models. However, there are also several limitations to its use, including its potential to cause liver damage and its potential to interact with other drugs and supplements. Additionally, the long-term effects of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 on human health are not well understood, and further research is needed to fully understand its safety and efficacy.
Future Directions
There are several potential future directions for research on 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516, including its potential use as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term health effects. Finally, there is a need for more research on the safety and efficacy of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 in human populations, particularly in athletes and bodybuilders who may be using the drug for performance enhancement purposes.
Synthesis Methods
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most common method involves the reaction of 4-(3-chlorophenoxy)butanol with 2-methoxy-4-(2-propenyl)phenol in the presence of a base and a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516.
Scientific Research Applications
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been extensively studied in animal models and has shown promising results in improving endurance, reducing body fat, and preventing metabolic disorders such as diabetes and obesity. In a study published in the Journal of Biological Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to activate PPARδ in skeletal muscle cells, leading to an increase in fatty acid oxidation and a decrease in glucose utilization. This suggests that 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 may be a potential treatment for metabolic disorders such as diabetes and obesity.
properties
IUPAC Name |
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADXSVHGDZOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)
![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)

![6-(2-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5092261.png)
![2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5092262.png)

![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5092277.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B5092312.png)
![methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B5092323.png)
![2-(4-chlorophenyl)-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5092324.png)
![2-chloro-4-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5092331.png)
![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5092336.png)